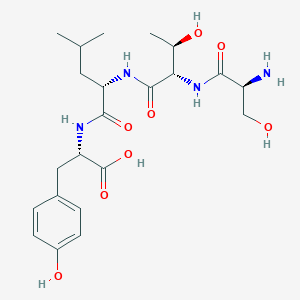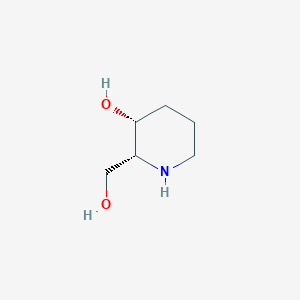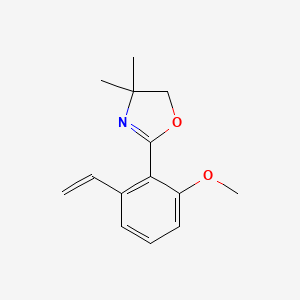
Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound with the molecular formula C14H17NO2 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-ethenyl-6-methoxyphenyl)acetaldehyde with a suitable amine and an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring.
Aplicaciones Científicas De Investigación
Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethynyl-6-methoxynaphthalene
- 2-Ethyl-6-methoxynaphthalene
- 2-(2-ethenyl-6-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Uniqueness
Oxazole, 2-(2-ethenyl-6-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific structural features, such as the presence of the ethenyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
211505-59-8 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(2-ethenyl-6-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-5-10-7-6-8-11(16-4)12(10)13-15-14(2,3)9-17-13/h5-8H,1,9H2,2-4H3 |
Clave InChI |
AVPYDVSYZUIVLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=C(C=CC=C2OC)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
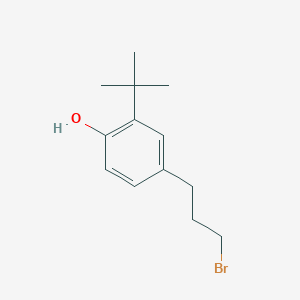
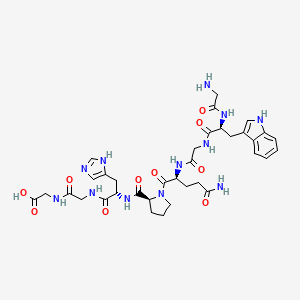
![[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride](/img/structure/B14246689.png)

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
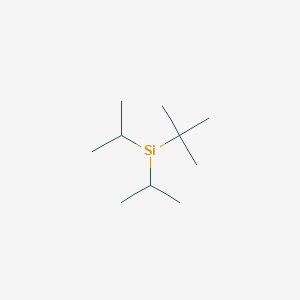

![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
